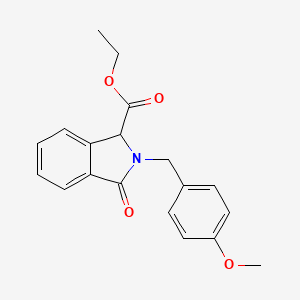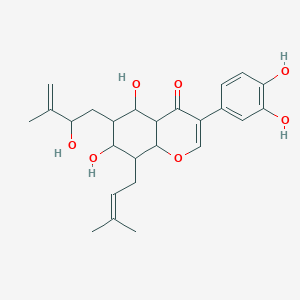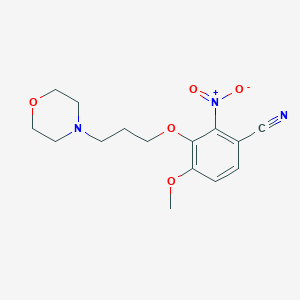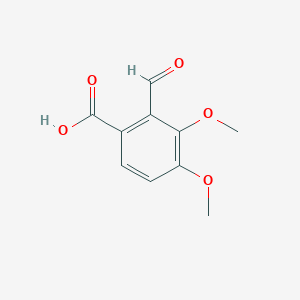
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a complex organofluorine compound. It features multiple trifluoromethyl groups and a thiazole ring, making it a unique and highly fluorinated molecule. The presence of these groups imparts distinct chemical properties, such as high thermal stability and resistance to oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Perfluoroethylidene Introduction: This step involves the use of perfluoroalkylating agents to introduce the perfluoroethylidene group.
Industrial Production Methods
Industrial production methods for such complex fluorinated compounds often involve continuous flow processes to ensure precise control over reaction conditions and to maximize yield
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the double bond in the perfluoroethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated perfluoroalkyl derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of other fluorinated molecules due to its high reactivity and stability.
Biology
In biological research, it can be used as a probe to study enzyme interactions due to its unique electronic properties.
Medicine
Industry
In the industrial sector, it can be used in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and resistance to chemical degradation .
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl groups can enhance binding affinity to proteins by increasing hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Used as a nucleophilic trifluoromethylating agent.
Perfluoroalkyl Phenyl Sulfones: Used in similar S-trifluoromethylation reactions.
Uniqueness
(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of multiple trifluoromethyl groups and a perfluoroethylidene group, which imparts exceptional stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H5F13N2S2 |
|---|---|
Poids moléculaire |
524.3 g/mol |
Nom IUPAC |
N-[(5E)-5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31)/b8-7+ |
Clé InChI |
FVEVOPNRFOBVBL-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=S)NC2=NC(/C(=C(/C(F)(F)F)\F)/S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)

![[(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl](methyl)amine](/img/structure/B12339731.png)

![5-[(2S,6S,7E,9E)-13-(3-Furyl)-2,6,10-trimethyl-7,9-tridecadienylidene]-4-hydroxy-3-methylfuran-2(5H)-one](/img/structure/B12339742.png)
![Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester](/img/structure/B12339744.png)
![[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate](/img/structure/B12339757.png)

![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)

